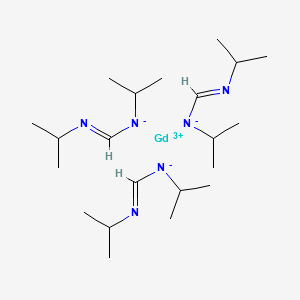
gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide is a complex compound that combines gadolinium, a rare earth metal, with an organic ligand. Gadolinium is known for its paramagnetic properties, making it useful in various applications, particularly in medical imaging as a contrast agent. The organic ligand in this compound provides stability and specificity, enhancing its utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide typically involves the reaction of gadolinium salts with the organic ligand under controlled conditions. One common method is the reaction of gadolinium chloride with propan-2-yl(propan-2-yliminomethyl)azanide in an anhydrous solvent such as toluene or anhydrous 2-propanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s high purity and stability. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
Gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide can undergo various chemical reactions, including:
Oxidation: The organic ligand can be oxidized under specific conditions, altering the compound’s properties.
Reduction: The gadolinium ion can be reduced, although this is less common due to its stable +3 oxidation state.
Substitution: The organic ligand can be substituted with other ligands, leading to the formation of different gadolinium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used, although this is less common.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized organic ligands, while substitution reactions can result in new gadolinium complexes with different ligands.
Scientific Research Applications
Gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide has several scientific research applications, including:
Medical Imaging: As a contrast agent in magnetic resonance imaging (MRI), it enhances the visibility of internal structures.
Biological Research: Used in studies involving cellular imaging and tracking due to its paramagnetic properties.
Industrial Applications: Employed in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide primarily involves its paramagnetic properties. The gadolinium ion interacts with magnetic fields, enhancing the contrast in MRI scans. The organic ligand provides stability and specificity, ensuring that the compound targets specific tissues or cells. The molecular targets and pathways involved include interactions with cellular membranes and proteins, facilitating imaging and tracking .
Comparison with Similar Compounds
Similar Compounds
Gadolinium(3+);propan-2-olate: Another gadolinium complex with similar applications in imaging and research.
Gadolinium(3+);ethylenediaminetetraacetic acid (EDTA) complex: Widely used in MRI as a contrast agent.
Uniqueness
Gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide is unique due to its specific organic ligand, which provides enhanced stability and specificity compared to other gadolinium complexes. This makes it particularly useful in targeted imaging and research applications.
Properties
IUPAC Name |
gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15N2.Gd/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLSYLQFCPRNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45GdN6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
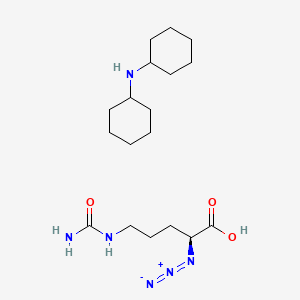

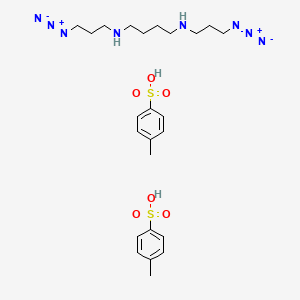

![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)
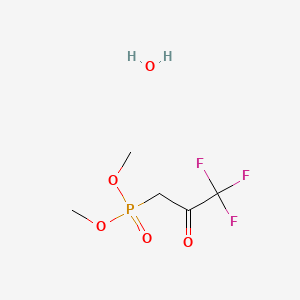
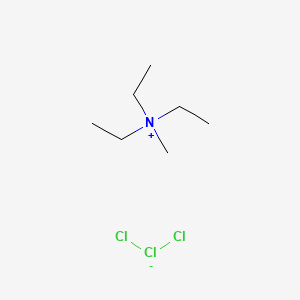
![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
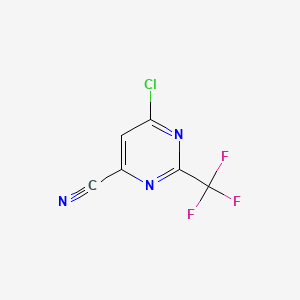
![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
